Quinolin-6-amine hydrochloride
Overview
Description
Quinolin-6-amine hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-6-amine hydrochloride typically involves the amination of quinoline derivatives. One common method is the reduction of 6-nitroquinoline to 6-aminoquinoline, followed by its conversion to the hydrochloride salt. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction conditions generally include:
Temperature: 25-50°C
Pressure: 1-5 atm
Solvent: Ethanol or methanol
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: 6-nitroquinoline, hydrogen gas, palladium catalyst
Reaction Conditions: Optimized for large-scale production, often involving higher pressures and temperatures to increase reaction rates
Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt
Chemical Reactions Analysis
Types of Reactions: Quinolin-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolin-6-imine derivatives
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amine group
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products:
Oxidation: Quinolin-6-imine derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the reagents used
Scientific Research Applications
Quinolin-6-amine hydrochloride has a broad range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and antiviral activities
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinolin-6-amine hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. For example, it may inhibit kinases or proteases, leading to altered cellular functions. The exact pathways involved depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities
6-Nitroquinoline: A precursor in the synthesis of quinolin-6-amine hydrochloride
Quinolin-8-amine: Another amine derivative with similar biological activities
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position on the quinoline ring allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
quinolin-6-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHBRLVPWUDRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484135 | |
Record name | Quinolin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53472-17-6 | |
Record name | 53472-17-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinolin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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